3,4-Dichlorophenyl diethylcarbamate
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Overview
Description
3,4-Dichlorophenyl diethylcarbamate: is a chemical compound with the molecular formula C11H13Cl2NO2 and a molecular weight of 262.13 g/mol . It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of two chlorine atoms on the phenyl ring and a diethylcarbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichlorophenyl diethylcarbamate typically involves the reaction of 3,4-dichloroaniline with diethyl carbonate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorophenyl diethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3,4-Dichlorophenyl diethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of pesticides and herbicides
Mechanism of Action
The mechanism of action of 3,4-Dichlorophenyl diethylcarbamate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
3,4-Dichloromethylphenidate: A stimulant drug with similar structural features but different pharmacological properties.
Carbaryl: Another carbamate compound used as an insecticide.
Uniqueness: 3,4-Dichlorophenyl diethylcarbamate is unique due to its specific substitution pattern on the phenyl ring and its diethylcarbamate group, which confer distinct chemical and biological properties .
Properties
CAS No. |
204930-39-2 |
---|---|
Molecular Formula |
C11H13Cl2NO2 |
Molecular Weight |
262.13 g/mol |
IUPAC Name |
(3,4-dichlorophenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-3-14(4-2)11(15)16-8-5-6-9(12)10(13)7-8/h5-7H,3-4H2,1-2H3 |
InChI Key |
BPVDKXNRENDACC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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